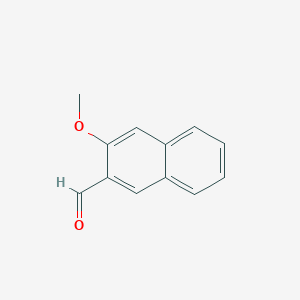

3-Methoxy-2-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDOWNJLYIFTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462248 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56679-88-0 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 3-Methoxy-2-naphthaldehyde"

**A

Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methoxy-2-naphthaldehyde**

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, a pivotal aromatic aldehyde in the fields of medicinal chemistry and materials science. The document outlines the strategic considerations for its synthesis, with a detailed focus on the Vilsmeier-Haack formylation of 2-methoxynaphthalene. Furthermore, it presents a comprehensive characterization protocol, leveraging spectroscopic and analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol , is a key organic building block.[1] Its structure, featuring a naphthalene core functionalized with both a methoxy and an aldehyde group, provides a unique electronic and steric environment. This substitution pattern makes it a valuable precursor in the synthesis of a wide range of more complex molecules.[1]

The versatile reactivity of the aldehyde group allows for its participation in numerous chemical transformations, including condensations, oxidations, and reductions.[1] The strategic placement of the methoxy and aldehyde groups enables chemists to fine-tune the properties of resulting compounds, making this compound a sought-after starting material in several research areas.[1] Its applications include the development of fluorescent probes for ion detection and the synthesis of novel compounds with potential biological activities.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several methodologies. A common and effective strategy involves the formylation of an electron-rich aromatic precursor, 2-methoxynaphthalene.[1]

The Vilsmeier-Haack Reaction: A Reliable Formylation Method

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][5][6]

Mechanism Insight: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[5] Subsequently, the electron-rich 2-methoxynaphthalene attacks this electrophile. The resulting intermediate is then hydrolyzed during the workup phase to yield the final aryl aldehyde.[2][6] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why this reaction is particularly effective for activated aromatic systems like 2-methoxynaphthalene.[5]

**2.2. Detailed Experimental Protocol: Vilsmeier-Haack Formylation of

2-Methoxynaphthalene**

This protocol is a representative laboratory-scale procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Reagents and Materials:

-

2-Methoxynaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Aromatic Electrophilic Substitution: Dissolve 2-methoxynaphthalene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature is kept low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium salt. Stir vigorously until the ice has melted.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Comprehensive Characterization

Unambiguous structural elucidation and purity assessment are critical. A combination of spectroscopic and analytical techniques is employed for the comprehensive characterization of the synthesized this compound. [1]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will resonate in the region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the naphthalene ring. The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring, and the methoxy carbon. The electron-donating methoxy group and the electron-withdrawing aldehyde group influence the chemical shifts of the aromatic carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent. Other characteristic bands include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the aryl-alkyl ether around 1250 cm⁻¹ and 1030 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak should correspond to the molecular weight of this compound (186.21 g/mol ).[1]

Physical Properties

-

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the synthesized compound.

-

Appearance: The physical appearance of the purified compound should be noted.

Summary of Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (singlet, ~δ 9.5-10.5 ppm), Aromatic protons (~δ 7.0-8.5 ppm), Methoxy protons (singlet, ~δ 3.8-4.0 ppm)[1] |

| ¹³C NMR | Signals for aldehyde carbonyl, aromatic carbons, and methoxy carbon. |

| IR (cm⁻¹) | C=O stretch (strong), Aromatic C-H stretch (>3000), Aromatic C=C stretch (1450-1600), C-O stretch (~1250 and ~1030)[1] |

| Mass Spec. | Molecular Ion Peak (m/z) corresponding to 186.21. |

| Melting Point | A sharp melting range. |

Visualization of Key Processes

To better illustrate the workflow and logical connections, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Logical flow of compound characterization.

Applications in Research and Development

The utility of this compound extends to various areas of chemical research and development. It serves as a crucial intermediate in the synthesis of pharmacologically active molecules and functional materials. The presence of both an aldehyde and a methoxy group on the naphthalene scaffold allows for diverse derivatization, leading to the creation of libraries of compounds for screening in drug discovery programs. Furthermore, its inherent fluorescence properties, stemming from the naphthalene core, make it an attractive building block for the design of chemosensors and fluorescent probes for biological imaging.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a robust and reliable method for its preparation from 2-methoxynaphthalene. A multi-technique approach to characterization, employing NMR and IR spectroscopy, mass spectrometry, and physical property measurements, is essential for confirming the identity and purity of the final product. The versatility and utility of this compound as a building block ensure its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxynaphthalene-2-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties and Applications of 3-Methoxy-2-naphthaldehyde

Executive Summary: 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0) is a bifunctional aromatic compound featuring a naphthalene core substituted with a methoxy and an aldehyde group. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, and reactivity. As a versatile synthetic intermediate, its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry, materials science, and specialized organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental considerations.

Core Physicochemical Properties

This compound is a beige-brown crystalline powder at standard conditions.[1] The presence of both a polar aldehyde group and a moderately polar methoxy ether group, combined with a large, nonpolar naphthalene ring system, dictates its solubility profile—generally soluble in chlorinated solvents and moderately soluble in alcohols, with low aqueous solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxynaphthalene-2-carbaldehyde | [2] |

| CAS Number | 56679-88-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Physical Appearance | Beige-brown crystalline powder | [1] |

| Melting Point | 82-85 °C / 92 °C | [1][3] |

| Boiling Point | 347.1 ± 15.0 °C (Predicted) | [4] |

| InChI Key | OQDOWNJLYIFTHK-UHFFFAOYSA-N | [1] |

Spectroscopic and Structural Elucidation

Advanced spectroscopic techniques are crucial for the structural confirmation and purity assessment of this compound.[1] The electronic effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) significantly influence the chemical environment of each nucleus, giving rise to a distinct spectroscopic signature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show highly distinct signals. The aldehydic proton is significantly deshielded by the carbonyl group and will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range.[1] The methoxy group protons will present as a sharp singlet, usually around δ 3.8-4.0 ppm. The six aromatic protons on the naphthalene ring will resonate in the δ 7.0-8.5 ppm region, with protons H-1 and H-4 appearing as singlets due to the 2,3-disubstitution pattern, while the protons on the unsubstituted ring (H-5 to H-8) will show more complex doublet and triplet splitting patterns.[1]

-

¹³C NMR Spectroscopy : The carbon spectrum will display twelve unique signals. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically >190 ppm). The methoxy carbon will be found around 55-60 ppm. The ten aromatic carbons will resonate in the 110-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.[1]

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides definitive evidence for the key functional groups.

-

C=O Stretch : A strong, sharp absorption band is expected in the 1680-1700 cm⁻¹ region, characteristic of a conjugated aldehyde carbonyl group.[1]

-

C-H Stretches : The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹. The aldehydic C-H stretch is particularly diagnostic, often presenting as two weaker bands near 2850 cm⁻¹ and 2750 cm⁻¹.[1]

-

C-O Stretches : Bands corresponding to the aryl-alkyl ether of the methoxy group will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 186.21.[1] Common fragmentation patterns would likely involve the loss of the formyl radical (-CHO) or a methyl radical (-CH₃) from the methoxy group.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group, making it a versatile precursor in organic synthesis.[1]

Reactivity Profile

The aldehyde group is a prime target for nucleophilic attack and participates readily in a variety of transformations:

-

Condensation Reactions : It can undergo reactions like the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[1]

-

Reductive Amination : It serves as a substrate in reductive amination reactions to form secondary amines, a key transformation in the synthesis of biologically active molecules.[5]

-

Oxidation/Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-methoxy-2-naphthoic acid) or reduced to the primary alcohol (3-methoxy-2-naphthalenemethanol).

-

Demethylation : The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) to yield 3-hydroxy-2-naphthaldehyde.[6][7]

Synthetic Strategy Overview

While industrial-scale syntheses are often proprietary, a common laboratory approach involves the formylation of a suitable naphthalene precursor.[1] A well-documented method involves the oxidation of the corresponding alcohol, (3-methoxynaphthalen-2-yl)methanol, using an oxidizing agent like Dess-Martin periodinane (DMP). This alcohol can be synthesized from the corresponding ester via reduction.[8]

Caption: Generalized synthetic workflow for this compound.[8]

Experimental Protocols

Protocol for Demethylation to 3-Hydroxy-2-naphthaldehyde

This protocol describes the conversion of this compound to its hydroxyl analogue, a common follow-up reaction to unmask a phenolic group for further functionalization.

Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the aldehyde group under controlled conditions. Dichloromethane is an inert solvent suitable for this reaction.

Step-by-Step Methodology: [6]

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (4.0 eq) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 20 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1.0 M HCl.

-

Stir the biphasic mixture vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 3-hydroxy-2-naphthaldehyde.

Analytical Characterization Workflow

Rationale: A systematic workflow is essential to confirm the identity and purity of a synthesized or procured batch of this compound before its use in subsequent research. This multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the material's quality.

Caption: Standard workflow for the analytical validation of this compound.

Handling, Safety, and Storage

Appropriate safety measures are critical when working with this compound.

-

Personal Protective Equipment (PPE) : Always use nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[1]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. This prevents potential degradation from air and moisture.

Applications in Research and Development

This compound is primarily valued as an intermediate in the synthesis of more complex molecules.[1]

-

Medicinal Chemistry : It is used as a building block for novel therapeutic agents. For instance, it has been employed in the synthesis of analogues of Bedaquiline, an anti-tuberculosis drug, and in the development of dual degraders of proteins like IKZF2 and CK1α.[5][8]

-

Fluorescent Probes : The naphthalene core provides inherent fluorescent properties. The aldehyde group offers a convenient point for modification, allowing for its use in creating fluorescent probes and chemosensors for ion detection.[1]

-

Materials Science : Naphthaldehyde derivatives are explored for creating materials used in Organic Light-Emitting Diodes (OLEDs) due to their potential for high fluorescence and tunable emission colors.[1]

Conclusion

This compound is a compound of significant interest to the scientific community, not for its direct applications, but for its role as a versatile and strategically functionalized synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity at the aldehyde group allow for its incorporation into a wide array of complex molecular architectures. A thorough understanding of its spectroscopic profile, chemical behavior, and handling requirements is essential for its effective and safe utilization in advancing research in drug discovery and materials science.

References

-

2-Naphthalenecarboxaldehyde, 3-methoxy- - ChemBK. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC - NIH. (n.d.). Retrieved from [Link]

-

Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - MDPI. (2019, December 11). Retrieved from [Link]

-

Charles University Faculty of Science Organic Chemistry RNDr... (n.d.). Retrieved from [Link]

-

Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds | The Journal of Organic Chemistry - ACS Publications. (2025, July 1). Retrieved from [Link]

-

Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shif. (2019, December 11). Retrieved from [Link]

-

Design and development of IKZF2 and CK1α dual degraders - PMC - NIH. (2024, December 28). Retrieved from [Link]

- RU2580551C2 - Aromatic butan-2-ol compounds, preparation and use thereof - Google Patents. (n.d.).

-

Electrochemical 1,2-Alkylarylation of Styrenes with Malonates and N-Heteroarenes via Direct C(sp3)–H/C(sp2)–H Functionalization | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem. (n.d.). Retrieved from [Link]

-

This compound 56679-88-0 Purity 95+% according to... (n.d.). Retrieved from [Link]

-

Molecular Tweezers: Synthesis and Formation of Host–Guest Complexes - ResearchGate. (2025, August 6). Retrieved from [Link]

- HK1178879B - Aromatic butan-2-ol compounds, preparation... (n.d.).

Sources

- 1. This compound | 56679-88-0 | Benchchem [benchchem.com]

- 2. 3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. 3-hydroxynaphthalene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxy-2-naphthaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0), a key intermediate in the synthesis of specialized organic molecules, including fluorescent probes and potential therapeutic agents.[1] This document details the theoretical and experimental spectroscopic characteristics of the molecule, covering Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of spectral data, standardized experimental protocols, and the underlying scientific principles governing the spectroscopic behavior of this naphthaldehyde derivative.

Introduction

This compound is an aromatic aldehyde with a naphthalene core, distinguished by the presence of a methoxy group at the C3 position and a formyl (aldehyde) group at the C2 position. Its molecular formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol .[1] The strategic placement of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene scaffold imparts unique electronic and chemical properties, making it a valuable precursor in organic synthesis.[1]

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and electronic environment. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which in this compound is influenced by the aromatic naphthalene core, the electron-donating methoxy group, and the electron-withdrawing aldehyde group.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, and methoxy protons. Based on established principles and data from related compounds, the predicted chemical shifts are as follows:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[1] |

| Aromatic (H1, H4) | 7.0 - 8.5 | Singlets (s) | The substitution pattern at C2 and C3 is likely to render these protons as singlets.[1] |

| Aromatic (Other) | 7.0 - 8.5 | Multiplets (m) | The remaining four aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | The three equivalent protons of the methoxy group appear as a sharp singlet.[1] |

Interpretation: The downfield shift of the aldehyde proton is a characteristic feature. The precise chemical shifts of the aromatic protons are influenced by the combined electronic effects of the methoxy and aldehyde substituents on the naphthalene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (C=O) | 190 - 195 | The most deshielded carbon due to the double bond to an electronegative oxygen atom.[1] |

| Aromatic (C-O) | 155 - 165 | The carbon attached to the methoxy group is shifted downfield due to the oxygen's electronegativity. |

| Aromatic (C-CHO) | 130 - 140 | The carbon attached to the aldehyde group. |

| Aromatic (Other) | 110 - 135 | Chemical shifts of other aromatic carbons are influenced by their position relative to the substituents. |

| Methoxy (-OCH₃) | 55 - 60 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Interpretation: The chemical shift of the carbonyl carbon is a key diagnostic peak. The range of chemical shifts for the aromatic carbons reflects the varied electronic environments across the naphthalene ring system.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment (zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | > 3000 | Medium to Weak | Characteristic of C-H bonds in an aromatic ring.[1] |

| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak | Often appears as a pair of bands (Fermi resonance). |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Conjugation with the naphthalene ring lowers the frequency compared to a saturated aldehyde. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the naphthalene ring.[1] |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong | Characteristic of the aryl-alkyl ether linkage of the methoxy group.[1] |

Interpretation: The strong absorption band in the carbonyl region is a key indicator of the aldehyde functional group. The presence of bands corresponding to aromatic C-H and C=C stretching, as well as the characteristic C-O stretching of the methoxy group, confirms the overall structure.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the conjugated system.

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Notes |

| π → π | 275 - 360 | These high-energy transitions are characteristic of the extended π-system of the naphthalene ring conjugated with the aldehyde and methoxy groups.[1] |

| n → π | 350 - 400 | This lower-energy transition involves the non-bonding electrons of the carbonyl oxygen. It is often weaker in intensity compared to the π → π* transitions. |

Interpretation: The UV-Vis spectrum is characterized by intense absorption bands corresponding to the electronic transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, a bathochromic (red) shift to longer wavelengths is often observed for π → π* transitions due to the stabilization of the more polar excited state.[1] For instance, one study reported an absorption maximum around 310 nm and an emission maximum around 380 nm for this compound.[1]

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Spectral Range: 200 - 600 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.

Visualization of Molecular Structure and Spectroscopic Workflow

To aid in the understanding of the molecular structure and the experimental processes, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra are in good agreement with the known structure of the molecule. This guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification and characterization of this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in experimental work.

References

-

Wierzchowski, J., et al. (1999). Aromatic aldehydes as fluorogenic indicators for human aldehyde dehydrogenases and oxidases: substrate and isozyme specificity. Journal of Photochemistry and Photobiology B: Biology, 52(1-3), 137-145. [Link]

Sources

An In-Depth Technical Guide to 3-Methoxy-2-naphthaldehyde (CAS 56679-88-0): Experimental Data and Synthetic Applications

This technical guide provides a comprehensive overview of the experimental data, characterization, and synthetic utility of 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical information regarding its physicochemical properties, spectroscopic signature, and its role as a versatile precursor in the synthesis of advanced chemical entities such as fluorescent probes and chemosensors.

Compound Identification and Physicochemical Properties

This compound is an aromatic aldehyde featuring a naphthalene core substituted with a methoxy group at the 3-position and a formyl group at the 2-position. This substitution pattern imparts specific reactivity and electronic properties that make it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56679-88-0 | [3] |

| Molecular Formula | C₁₂H₁₀O₂ | [3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| IUPAC Name | 3-methoxynaphthalene-2-carbaldehyde | [2] |

| Appearance | Expected to be a solid at room temperature (Isomer is a white to off-white crystalline solid) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[4] | |

| LogP | 2.6 (Computed) | [2] |

Synthesis of this compound: A Methodological Approach

While specific, industrial-scale synthesis protocols for this compound are often proprietary, a plausible laboratory-scale synthesis can be devised based on established organic chemistry transformations, such as the formylation of a methoxy-substituted naphthalene precursor.[1] Another common approach for related isomers involves the bromination of a methoxynaphthalene followed by reaction with N,N-dimethylformamide (DMF).

Conceptual Synthetic Workflow

The following diagram outlines a general, two-step synthetic approach for preparing naphthaldehydes, adapted for the synthesis of the target molecule.

Caption: A general synthetic workflow for naphthaldehydes.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative example adapted from procedures for related isomers and should be optimized for safety and yield.

Step 1: Bromination of 2-Methoxynaphthalene

-

Dissolve 2-methoxynaphthalene (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer.[5]

-

Cool the flask in an ice bath to maintain a temperature below 30°C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Proceed with the crude brominated intermediate to the next step. A similar, reported synthesis involves a reduction step with tin powder after bromination.[5]

Step 2: Formylation of the Brominated Intermediate

-

Dissolve the crude bromo-methoxynaphthalene intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise and continue stirring at -78°C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Unambiguous structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehydic, aromatic, and methoxy protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Six protons on the naphthalene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern at C-2 and C-3 will influence the multiplicity of these signals.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically above δ 190 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | ~1680-1700 | Strong, sharp carbonyl stretch |

| C-H (Aldehyde) | ~2720 and ~2820 | Two weak bands, Fermi resonance |

| C-O (Methoxy) | ~1250 and ~1030 | Strong C-O stretching vibrations |

| C=C (Aromatic) | ~1500-1600 | Multiple bands for aromatic ring stretching |

| C-H (Aromatic) | ~3000-3100 | C-H stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₀O₂), the expected monoisotopic mass is approximately 186.0681 g/mol .[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Application in the Synthesis of Fluorescent Chemosensors

A significant application of this compound is its use as a precursor in the synthesis of fluorescent chemosensors, particularly for the detection of metal ions.[1] The aldehyde group provides a reactive site for condensation reactions, typically with amines, to form Schiff bases which can act as ligands for metal ions.

General Principle of Chemosensor Function

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF). In the unbound state, the Schiff base ligand may have low fluorescence due to non-radiative decay pathways. Upon binding to a metal ion, the ligand's conformation becomes more rigid, restricting these non-radiative processes and leading to a "turn-on" fluorescence response.

Sources

- 1. This compound | 56679-88-0 | Benchchem [benchchem.com]

- 2. 3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56679-88-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

"solubility of 3-Methoxy-2-naphthaldehyde in common organic solvents"

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-naphthaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a significant building block in organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offers a qualitative predictive analysis based on molecular structure, and presents detailed, field-proven experimental protocols for its determination. This guide is designed to empower researchers and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in their work.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Ensuring the compound and other reactants are in the same phase for efficient chemical reactions.

-

Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts the drug's dissolution rate and subsequent bioavailability.[2]

-

Analytical Method Development: Choosing suitable solvents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[1][3]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5][6] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7][8] To apply this to this compound, we must first analyze its molecular structure and properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₀O₂ | [9] |

| Molecular Weight | 186.21 g/mol | [9] |

| Physical Form | Solid | |

| Melting Point | 80 - 84 °C (for the related 6-methoxy isomer) | [10] |

The structure of this compound features a large, nonpolar naphthalene ring system. The presence of the methoxy (-OCH₃) and aldehyde (-CHO) functional groups introduces some polarity. However, the overall character of the molecule is dominated by the aromatic scaffold, suggesting it will be sparingly soluble in highly polar solvents like water and more soluble in organic solvents. A related isomer, 6-Methoxy-2-naphthaldehyde, is noted to be soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water.[11]

Properties of Common Organic Solvents

The choice of solvent is critical, and their properties dictate their dissolving power.[12][13]

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |

| Hexane | 0.1 | 1.89 | Nonpolar |

| Toluene | 2.4 | 2.38 | Nonpolar (Aromatic) |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Ethanol | 4.3 | 24.55 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Polar Aprotic |

Data compiled from various sources.[14][15][16]

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, we can predict the solubility of this compound:

-

High Solubility: Expected in moderately polar to nonpolar solvents that can interact favorably with the naphthalene ring, such as dichloromethane, chloroform, toluene, and ethyl acetate.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and polar protic solvents like ethanol and methanol, where the polar functional groups can engage in dipole-dipole interactions.

-

Low Solubility: Expected in highly nonpolar solvents like hexane, where the polarity of the aldehyde and methoxy groups may hinder dissolution.

-

Insoluble: Expected in highly polar solvents like water, due to the large nonpolar surface area of the naphthalene ring.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, experimental determination is essential for obtaining accurate solubility data.[17][18] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[17]

General Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

Caption: General workflow for experimental solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to test different time points to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Alternatively, filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of supernatant taken

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Qualitative Classification |

| Dichloromethane | [Experimental Value] | Very Soluble |

| Toluene | [Experimental Value] | Soluble |

| Ethyl Acetate | [Experimental Value] | Soluble |

| Acetone | [Experimental Value] | Freely Soluble |

| Ethanol | [Experimental Value] | Soluble |

| Methanol | [Experimental Value] | Sparingly Soluble |

| Hexane | [Experimental Value] | Slightly Soluble |

| Water | [Experimental Value] | Insoluble |

Note: The qualitative classifications are based on USP definitions.

Conclusion and Practical Implications

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can obtain the critical solubility data needed for process optimization, formulation development, and analytical method design. The principles and methods outlined herein are broadly applicable to other organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation.[17]

-

Compound solubility measurements for early drug discovery.[1]

-

Properties of Solvents Used in Organic Chemistry.[12]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[19]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O.[2]

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.[20]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[18]

-

Experiment: Solubility of Organic & Inorganic Compounds.[21]

-

How To Determine Solubility Of Organic Compounds?.[3]

-

Solubility of Organic Compounds.

-

COMMON SOLVENT PROPERTIES.[13]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1.[14]

-

Common Organic Solvents: Table of Properties1,2,3.[15]

-

Physical Properties of Solvents - Sigma-Aldrich.[16]

-

This compound | 56679-88-0 - Sigma-Aldrich.

-

3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem.[9]

-

Solubility Tests for Organic Compounds - YouTube.[22]

-

1-Hydroxy-3-methoxy-2-naphthaldehyde | C12H10O3 | CID 13130486 - PubChem.[23]

-

This compound | 56679-88-0 - ChemicalBook.[24]

-

SAFETY DATA SHEET - Thermo Fisher Scientific.[25]

-

Solubility and intermolecular forces (video) - Khan Academy.[4]

-

What Is The 'Like Dissolves Like' Principle? - YouTube.[5]

-

What is the meaning of the “like dissolve like” rule in chemistry? - Quora.[7]

-

Why does like dissolve like? [duplicate] - Chemistry Stack Exchange.[8]

-

This compound | 56679-88-0 - Sigma-Aldrich.

-

Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable.[6]

-

CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica.[11]

-

Safety Data Sheet - Bio.[26]

-

SAFETY DATA SHEET - Fisher Scientific.[10]

-

SAFETY DATA SHEET - Fisher Scientific.[27]

-

Chemical Safety Data Sheet MSDS / SDS - 6-Methoxy-2-naphthaldehyde - ChemicalBook.[28]

-

This compound | 56679-88-0 | Benchchem.[29]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate.[30]

-

6-Methoxy-2-naphthaldehyde, 99%, Thermo Scientific - Chemicals.[31]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rheolution.com [rheolution.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica [cymitquimica.com]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.ws [chem.ws]

- 22. youtube.com [youtube.com]

- 23. 1-Hydroxy-3-methoxy-2-naphthaldehyde | C12H10O3 | CID 13130486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound | 56679-88-0 [chemicalbook.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. bio.vu.nl [bio.vu.nl]

- 27. fishersci.com [fishersci.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. This compound | 56679-88-0 | Benchchem [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methoxy-2-naphthaldehyde

Introduction

3-Methoxy-2-naphthaldehyde, with the molecular formula C₁₂H₁₀O₂, is a significant organic compound that serves as a versatile precursor in the synthesis of more complex molecules.[1] Its naphthalene core, functionalized with methoxy and aldehyde groups, makes it a valuable building block for developing novel materials, including fluorescent probes for ion detection and potential therapeutic agents. Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as this crystal structure dictates many of the material's bulk properties, such as solubility, stability, and reactivity.

This guide provides a comprehensive overview of the methodologies involved in a complete crystal structure analysis of this compound. It is designed for researchers, scientists, and professionals in drug development, offering insights into both the experimental protocols and the theoretical underpinnings of structural elucidation. The narrative follows a logical progression from synthesis and crystallization to advanced structural analysis and computational modeling, explaining the rationale behind each step.

The primary technique for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[2][3][4] This powerful analytical method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for establishing structure-property relationships.[3][4] Furthermore, computational techniques like Hirshfeld surface analysis are invaluable for visualizing and quantifying the intricate network of non-covalent interactions that govern the crystal packing.[5][6][7][8]

Synthesis and Single-Crystal Growth of this compound

A crucial prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a plausible synthetic route and the subsequent crystallization process.

Synthesis

A common laboratory-scale synthesis of this compound can be inferred from related chemical transformations, such as the formylation of a methoxy-substituted naphthalene precursor. The strategic placement of the methoxy and aldehyde groups allows for targeted modifications, enabling chemists to fine-tune the properties of the final products.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often a matter of careful experimentation and patience. The goal is to allow the molecules to self-assemble slowly into a highly ordered lattice. Several techniques can be employed:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks.[9]

-

Solvent Layering (or Diffusion): In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top.[9] Diffusion between the two layers gradually reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: Similar to solvent layering, this method involves placing a solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.

Experimental Protocol: Growing Single Crystals by Slow Evaporation

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved when heated but will result in a supersaturated solution upon cooling.

-

Dissolution: Dissolve a small amount of the purified this compound in the chosen solvent in a clean vial. Gentle heating can be applied to ensure complete dissolution.[10]

-

Filtration: Filter the warm solution through a syringe filter or a cotton plug to remove any particulate impurities that could act as unwanted nucleation sites.[11]

-

Slow Cooling and Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation. Place the vial in a vibration-free location and allow it to cool to room temperature slowly.[10][11]

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.

Spectroscopic Confirmation of Molecular Structure

Before proceeding with the time-intensive process of X-ray diffraction, it is essential to confirm the molecular structure of the synthesized compound using spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include C-H stretching from the aromatic ring, a strong C=O stretching band for the aldehyde, C=C stretching from the naphthalene ring, and C-O stretching from the methoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals for the aldehydic proton (typically in the downfield region of δ 9.5-10.5 ppm), the aromatic protons on the naphthalene ring (δ 7.0-8.5 ppm), and a singlet for the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring, and the methoxy carbon.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[2][3]

Data Collection and Processing

The experimental workflow for SC-XRD involves several key steps:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[4][12][13]

-

Data Integration, Scaling, and Merging: The collected images are processed to determine the intensities and positions of the diffraction spots.[13] This data is then scaled and merged to produce a final reflection file (typically in HKL format).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with a program like SHELXL.[14][15][16] This process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.[16]

Expected Crystallographic Data

The final refined structure is reported in a Crystallographic Information File (CIF). A hypothetical summary of the expected crystallographic data for this compound is presented in the table below, based on typical values for organic molecules.

| Parameter | Expected Value |

| Chemical formula | C₁₂H₁₀O₂ |

| Formula weight | 186.21 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| a, b, c (Å) | Typical dimensions for a molecule of this size |

| α, β, γ (°) | 90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic) |

| Volume (ų) | Consistent with cell parameters |

| Z (molecules/unit cell) | 2 or 4 |

| Density (calculated) | ~1.3-1.4 g/cm³ |

| R-factor (R1) | < 0.05 for high-quality data |

| wR2 (all data) | < 0.15 |

In-Depth Structural Analysis

Molecular Geometry

The refined crystal structure provides precise details about the molecule's geometry.

The naphthalene ring system is expected to be largely planar. The bond lengths and angles within the aromatic rings will be consistent with those of other naphthalene derivatives.[17][18][19] The C-O bond lengths of the methoxy group and the C=O and C-H bond lengths of the aldehyde group will also be within the expected ranges. Torsion angles will describe the orientation of the methoxy and aldehyde substituents relative to the naphthalene plane.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role:

-

C-H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors, forming weak hydrogen bonds with C-H donors from neighboring molecules.

-

π-π Stacking Interactions: The electron-rich naphthalene rings can stack on top of each other, contributing to the stability of the crystal lattice.[20][21]

-

van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the overall packing efficiency.

Computational Insights: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[5][7][8] It partitions the crystal space into regions where the electron density of a given molecule dominates.[6]

Generating and Interpreting Hirshfeld Surfaces

The analysis involves generating several graphical plots:

-

d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.

For this compound, the fingerprint plot is expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, quantifying the prevalence of van der Waals forces and hydrogen bonding in the crystal structure.

Conclusion

The comprehensive crystal structure analysis of this compound, integrating experimental X-ray diffraction with computational Hirshfeld surface analysis, provides a detailed understanding of its solid-state architecture. This in-depth knowledge of molecular geometry and intermolecular interactions is fundamental for rationalizing its physicochemical properties and for the informed design of new materials and pharmaceutical compounds based on this versatile molecular scaffold. The methodologies outlined in this guide represent a robust framework for the structural elucidation of novel organic compounds, empowering researchers to connect molecular structure with material function.

References

-

PubChem. (n.d.). 3-Methoxynaphthalene-2-carbaldehyde. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved from [Link]

-

École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

YouTube. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Wiley Online Library. (2025, October 17). Noncovalent Intra‐ and Intermolecular Interactions in Peri‐Substituted Pnicta Naphthalene and Acenaphthalene Complexes. Chemistry – A European Journal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm. Retrieved from [Link]

-

Taylor & Francis Online. (2022, April 5). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Molecular Physics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the nature of the triplet electronic states of naphthalene dimers. Retrieved from [Link]

Sources

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rigaku.com [rigaku.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. crystalexplorer.net [crystalexplorer.net]

- 7. crystalexplorer.net [crystalexplorer.net]

- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unifr.ch [unifr.ch]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. selectscience.net [selectscience.net]

- 13. portlandpress.com [portlandpress.com]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Easy Structure - Sucrose [xray.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. On the nature of the triplet electronic states of naphthalene dimers - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Investigations of Naphthaldehyde Derivatives: A Technical Guide for Researchers

Abstract

Naphthaldehyde derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry, materials science, and as chemosensors.[1][2] Their biological and photophysical properties are intrinsically linked to their molecular structure and electronic characteristics. Quantum chemical investigations offer a powerful, non-invasive lens to elucidate these properties at the atomic level, providing invaluable insights for the rational design of novel derivatives with tailored functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical application of quantum chemical methods in the study of naphthaldehyde derivatives. We will delve into the causality behind key computational choices, present self-validating protocols, and ground our discussion in authoritative references.

Foundational Principles: Why Quantum Chemistry Matters for Naphthaldehyde Derivatives

Naphthaldehyde, a bicyclic aromatic aldehyde, serves as a fundamental scaffold for a vast array of derivatives. The introduction of different functional groups onto the naphthalene ring system can dramatically alter its electronic and steric properties, thereby influencing its reactivity, spectroscopic behavior, and biological activity.[2][3] Quantum chemistry provides a theoretical framework to predict and understand these modifications with high accuracy.[4]

At its core, quantum mechanics describes the behavior of electrons in molecules. By solving the Schrödinger equation (or approximations thereof), we can determine a molecule's electronic structure, which in turn governs its geometry, energy, and response to external stimuli. For naphthaldehyde derivatives, this translates to predicting:

-

Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric effects and how a molecule will interact with a biological target.

-

Electronic Properties: The distribution of electrons within the molecule, including orbital energies (HOMO-LUMO), charge distribution, and molecular electrostatic potential. These properties are key to understanding reactivity, charge transfer processes, and non-linear optical (NLO) properties.[1][5][6]

-

Spectroscopic Signatures: Predicting vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized compounds and to understand their photophysical behavior.[1][7]

-

Intermolecular Interactions: How naphthaldehyde derivatives interact with other molecules, such as solvent molecules or the active site of a protein. This is fundamental for drug design and understanding reaction mechanisms.

The Computational Toolkit: A Guide to Methodologies

The choice of computational method is a critical decision that balances accuracy with computational cost. For naphthaldehyde derivatives, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of efficiency and accuracy.

Density Functional Theory (DFT): The Method of Choice

DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[6] This approach significantly reduces computational expense while often providing results comparable to more demanding methods.

Workflow for a Typical DFT Investigation:

Caption: A generalized workflow for DFT calculations on naphthaldehyde derivatives.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Construct the initial molecular structure: Use a molecular builder to draw the naphthaldehyde derivative of interest.

-

Select a functional and basis set: A common and effective choice for systems of this size is the B3LYP functional with the 6-311++G(d,p) basis set.[1] The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and anions.

-

Perform geometry optimization: This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result is the most stable, or ground-state, conformation of the molecule.

-

Perform a frequency calculation: This calculation serves two purposes:

-

It confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).